
Phosphoric acid--5-methylpyridin-2-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–5-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 5-methylpyridin-2-amine This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with phosphoric acid under controlled conditions. One common method involves dissolving 5-methylpyridin-2-amine in a suitable solvent, such as methanol, and then adding phosphoric acid slowly while maintaining the reaction mixture at a specific temperature. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of phosphoric acid–5-methylpyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–5-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or alkylating agents, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-methylpyridin-2-amine, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Phosphoric acid–5-methylpyridin-2-amine has several scientific research applications, including:
Medicine: The compound could be investigated for its therapeutic potential in various medical conditions.
Mecanismo De Acción
The mechanism of action of phosphoric acid–5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, such as:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Phosphoric acid–5-methylpyridin-2-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-methylpyridin-2-amine: A precursor to the compound, with similar chemical properties.
Phosphoric acid: A common acid used in various chemical reactions and industrial processes.
5-methyl-1H-pyridin-2-imine: Another derivative of 5-methylpyridin-2-amine with distinct properties.
The unique combination of phosphoric acid and 5-methylpyridin-2-amine in this compound results in specific characteristics that may not be present in the individual components or other similar compounds.
Propiedades
Número CAS |
869856-82-6 |
|---|---|
Fórmula molecular |
C6H11N2O4P |
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
5-methylpyridin-2-amine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.H3O4P/c1-5-2-3-6(7)8-4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |
Clave InChI |
JYLHSSJLPSNJCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


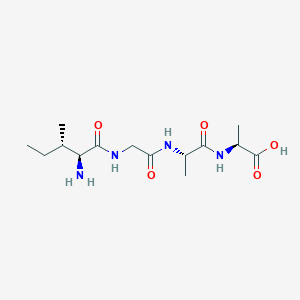
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)

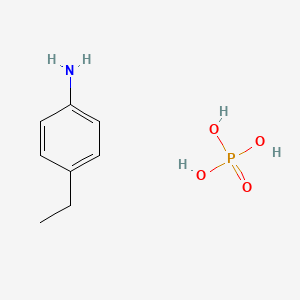
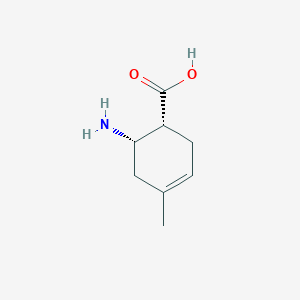
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
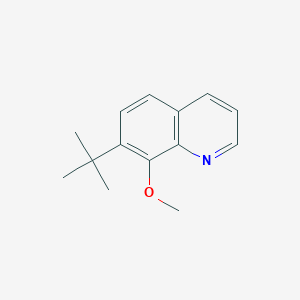
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
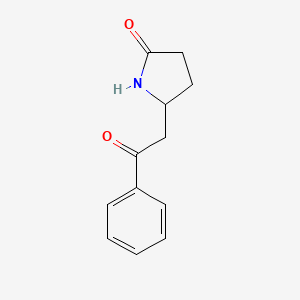
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
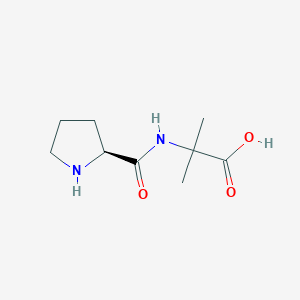
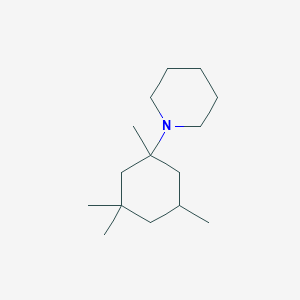
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
